5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Catalog No.
S14005859
CAS No.
M.F
C13H19BClNO2
M. Wt
267.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dio...

Product Name

5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

IUPAC Name

5-chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Molecular Formula

C13H19BClNO2

Molecular Weight

267.56 g/mol

InChI

InChI=1S/C13H19BClNO2/c1-8-6-9(10(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3

InChI Key

FVWHXBCOLXVZIG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)N)C

5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is an organoboron compound characterized by its unique molecular structure and functional properties. The compound features a chloro group, a methyl group, and a boron-containing dioxaborolane moiety attached to an aniline framework. Its molecular formula is C13H20BClNO2C_{13}H_{20}BClNO_{2} with a molecular weight of approximately 253.54 g/mol .

The compound's structural uniqueness arises from the presence of the tetramethyl-1,3,2-dioxaborolane group, which enhances its reactivity and solubility in various organic solvents. This compound is notable for its application in organic synthesis and material science.

Due to its functional groups:

  • Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles under appropriate conditions.
  • Amidation Reactions: The amine group can react with acyl chlorides to form amides.
  • Cross-Coupling Reactions: This compound can serve as a coupling partner in palladium-catalyzed cross-coupling reactions to form biaryl compounds .

These reactions are facilitated by the stability and reactivity of the boron moiety, making this compound an important intermediate in organic synthesis.

The synthesis of 5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 5-chloro-2-methyl-aniline and reacting it with a suitable boron reagent such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Borylation Reactions: Utilizing transition metal catalysts to facilitate the introduction of the boron moiety onto the aromatic ring.
  • Direct Amidation: Reacting an appropriate acyl chloride with the amine to form the desired product .

These methods highlight the versatility of synthetic strategies available for this compound.

The applications of 5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline are diverse:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Material Science: Utilized in developing new materials such as polymers and coatings due to its unique chemical properties.
  • Fluorescent Probes: It has potential applications in detecting peroxides and other reactive species due to its fluorescent properties .

Interaction studies involving 5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline focus on its reactivity with various biological targets and synthetic pathways. The compound's interactions with enzymes or receptors remain largely unexplored but could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Amino-3-chlorophenylboronic Acid Pinacol Ester721960-43-60.91Contains amino group instead of aniline
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline863578-21-60.90Unique dioxaborolane moiety
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline1073371-77-30.90Different substitution pattern on the aniline
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane195062-61-40.84Lacks aniline structure
2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane63530547–40.83Different chlorophenyl substitution

The unique combination of chloro and boron functionalities in this compound distinguishes it from others in terms of reactivity and potential applications .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

267.1197367 g/mol

Monoisotopic Mass

267.1197367 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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